![molecular formula C18H23N3O4S B2994811 N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-42-1](/img/structure/B2994811.png)
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide generally begins with the preparation of the quinazoline core. This can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates. Following the formation of the quinazoline intermediate, further functionalization involves the introduction of the dioxolo group via a suitable reagent, such as diol derivatives under acidic or basic conditions. Lastly, the isopropyl and hexanamide groups are appended through alkylation and amidation reactions, respectively, requiring appropriate reagents and catalysts.
Industrial Production Methods On an industrial scale, the production of this compound is carried out in batch or continuous processes. This involves the scaling-up of the synthetic route while optimizing reaction conditions like temperature, pressure, solvent choice, and catalyst efficiency to maximize yield and reduce impurities.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is mainly influenced by the quinazoline core and the presence of electron-donating/withdrawing groups.
Common Reagents and Conditions Used
Oxidation: Common oxidizing agents, like potassium permanganate (KMnO4) or chromium trioxide (CrO3), may be used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), facilitate the reduction reactions.
Substitution: Halogenation or nitration can be achieved using halogen sources (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed Depending on the specific reaction conditions and reagents used, the major products can vary. Oxidation might yield higher-order oxides, reduction could lead to hydrogenated forms, and substitution might introduce new functional groups, altering the compound's properties.
Scientific Research Applications
Chemistry In chemistry, N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is studied for its potential as a versatile synthetic intermediate and its unique structural motifs.
Biology Biologically, this compound could be investigated for its interaction with various biomolecules, enzymes, and receptors, which might indicate its utility in drug discovery and design.
Medicine In medical research, this compound might serve as a lead compound for developing new therapeutics, particularly in targeting specific pathways or biological processes, given its intricate structure.
Industry In the industrial context, it could be utilized in the synthesis of advanced materials or specialty chemicals with particular desired properties, such as stability or reactivity under certain conditions.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating biochemical pathways. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, Van der Waals forces, or covalent bonds, contributing to its biological activity.
6. Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features. Other quinazoline derivatives or dioxolo-containing compounds might not exhibit the same reactivity or biological activity, making this compound particularly valuable for certain applications.
List of Similar Compounds:
Quinazoline
8-Oxo-quinazoline derivatives
Dioxolo-quinazoline derivatives
Hope this deep dive was helpful
Properties
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)19-16(22)6-4-3-5-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAOVCVGUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)

![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
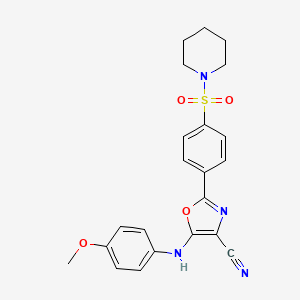
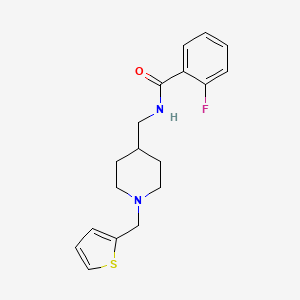
![3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2994739.png)
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)
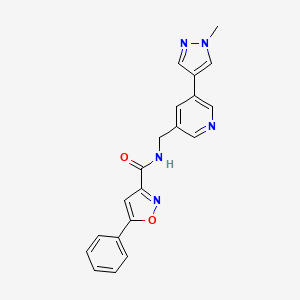
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
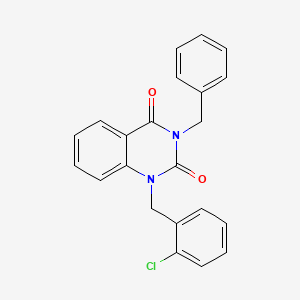
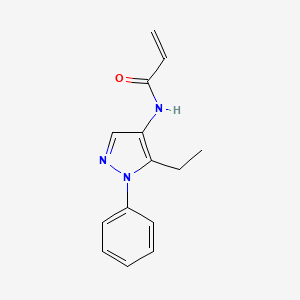
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
